molecular formula C10H12N2O2 B1432393 N-cyclopropyl-5-methyl-2-nitroaniline CAS No. 1506624-53-8

N-cyclopropyl-5-methyl-2-nitroaniline

Cat. No.: B1432393
CAS No.: 1506624-53-8
M. Wt: 192.21 g/mol
InChI Key: QWVHWJGLMCZVEO-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-methyl-2-nitroaniline (CAS 1506624-53-8) is a chemical building block with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . This compound is a solid and features both hydrogen bond donor and acceptor sites, properties that are valuable in materials science and pharmaceutical research for modifying molecular interactions and crystal structure . It is supplied as a high-purity intermediate for research and development applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-cyclopropyl-5-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-2-5-10(12(13)14)9(6-7)11-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVHWJGLMCZVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: N-cyclopropyl-5-methyl-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is explored for its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclopropyl-5-methyl-2-nitroaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often acting as an electron-withdrawing group that influences the compound's reactivity and binding affinity.

Comparison with Similar Compounds

  • N-cyclopropyl-5-methoxy-2-nitroaniline: Similar structure with a methoxy group instead of a methyl group.

  • N-cyclopropyl-2-nitroaniline: Lacks the methyl group at the 5-position.

Uniqueness: N-cyclopropyl-5-methyl-2-nitroaniline is unique due to the presence of both the cyclopropyl and methyl groups, which influence its chemical and biological properties differently compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Preparation Methods

Starting Material Preparation and Nitration

While direct literature on N-cyclopropyl-5-methyl-2-nitroaniline is limited, analogous compounds such as 5-chloro-2-nitroaniline have been synthesized via a three-step process involving formylation, nitration, and hydrolysis, as described in a Chinese patent (CN1182104C). This methodology can be adapted conceptually for 5-methyl derivatives.

  • Formylation : Starting from 3-methylaniline (analogous to 3-chloroaniline in the patent), formylation with formic acid under azeotropic dehydration in inert organic solvents (e.g., toluene, chlorobenzene) at 70 °C yields 3-methylformylaniline.
  • Nitration : Controlled nitration is performed at low temperatures (-5 to 10 °C) using nitrosonitric acid and diacetyl oxide, introducing the nitro group at the 2-position.
  • Hydrolysis : The formyl group is hydrolyzed under reflux with 20-25% NaOH aqueous solution at 100-110 °C to yield 5-methyl-2-nitroaniline.
Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (%)
Formylation 3-methylaniline + formic acid, inert solvent 70 1-1.5 h × 2 Not specified Not specified
Nitration Nitrosonitric acid + diacetyl oxide -5 to 10 2-2.5 h Not specified Not specified
Hydrolysis 20-25% NaOH aqueous solution 100-110 1-1.5 h 64-66 98-99

Note: These conditions are adapted from the analogous 5-chloro-2-nitroaniline synthesis patent.

N-Cyclopropylation of 5-methyl-2-nitroaniline

The N-cyclopropyl substitution can be achieved via nucleophilic substitution or reductive amination methods:

  • Nucleophilic substitution : Reacting 5-methyl-2-nitroaniline with cyclopropylamine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as acetonitrile or dimethylformamide at elevated temperatures (e.g., 100 °C) for extended periods (e.g., 10 hours) facilitates the substitution of the aniline nitrogen with the cyclopropyl group.

  • Reductive amination : Alternatively, the nitroaniline can be converted to the corresponding nitroaniline derivative bearing a suitable leaving group, then reacted with cyclopropylamine followed by catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) to reduce any intermediates to the desired amine.

Reaction Step Reagents/Conditions Temperature (°C) Time Notes
Nucleophilic substitution 5-methyl-2-nitroaniline + cyclopropylamine, K2CO3, MeCN 100 10 h Stirred under inert atmosphere
Catalytic hydrogenation Pd/C catalyst, H2 (15 psi), MeOH 25 10 h Reduction of nitro to amine if needed

This approach is inspired by procedures reported for related cyclopropylamino derivatives.

Research Findings and Optimization Data

The recent research on cyclopropylamino substitutions in nitroaromatic systems highlights:

  • The importance of temperature control during nitration to avoid over-nitration or side products.
  • The use of inert solvents such as toluene or chlorobenzene to facilitate azeotropic removal of water during formylation.
  • The molar ratios for nitration are critical; typically, 1:1.3-1.5 molar ratio of aromatic amine to nitric acid with diacetyl oxide as a co-reagent ensures selective nitration.
  • Yields for hydrolysis and nitration steps can range from 60-70% with purities exceeding 98%, indicating efficient process control.
  • N-cyclopropylation yields are enhanced by using excess cyclopropylamine and prolonged heating under basic conditions.

Summary Table of Preparation Methods

Step No. Reaction Type Starting Material Reagents & Conditions Temperature (°C) Time Yield (%) Purity (%) Notes
1 Formylation 3-methylaniline Formic acid, inert solvent (toluene/chlorobenzene), azeotropic dehydration 70 1-1.5 h × 2 Molar ratio 1:1.4-1.5 (amine:formic acid)
2 Nitration 3-methylformylaniline Nitrosonitric acid, diacetyl oxide -5 to 10 2-2.5 h Molar ratio 1:1.3-1.5 (amine:HNO3)
3 Hydrolysis 5-methyl-2-nitroformylaniline 20-25% NaOH aqueous solution 100-110 1-1.5 h 64-66 98-99 Reflux under basic conditions
4 N-cyclopropylation 5-methyl-2-nitroaniline Cyclopropylamine, K2CO3, MeCN 100 10 h Nucleophilic substitution
5 Catalytic hydrogenation (optional) Nitro intermediate Pd/C, H2 (15 psi), MeOH 25 10 h Reduction of nitro to amine if required

Additional Notes and Considerations

  • The nitration step is temperature sensitive; maintaining -5 to 10 °C avoids formation of undesired isomers or over-nitrated byproducts.
  • The hydrolysis step requires careful control of base concentration and temperature to ensure complete removal of the formyl protecting group without decomposition.
  • N-cyclopropylation benefits from inert atmosphere conditions to prevent oxidation of amines.
  • Purification typically involves filtration, washing, and drying at 60-80 °C to achieve high purity products.
  • Alternative synthetic routes may involve direct amination of halogenated nitroanilines with cyclopropylamine under palladium-catalyzed coupling conditions, though such methods require further optimization.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-cyclopropyl-5-methyl-2-nitroaniline in a laboratory setting?

  • Methodological Answer : Synthesis typically involves nitration of the parent aniline derivative followed by cyclopropane substitution. For nitroanilines, nitration is performed under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C) to prevent over-nitration. Cyclopropane groups can be introduced via nucleophilic substitution using cyclopropylamine under reflux in a polar aprotic solvent like DMF . Purity is ensured by recrystallization in methanol or ethanol .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • GC-MS : Fast GC methods with nitro-specific detectors (e.g., ECD) can resolve nitroaniline derivatives .
  • NMR : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirms substituent positions, with characteristic shifts for nitro (-NO₂: δ 7.5–8.5 ppm) and cyclopropyl groups (δ 1.0–2.0 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm verify purity (>98%) .

Q. What solvents are suitable for dissolving this compound during experimental procedures?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol) are effective. Avoid halogenated solvents (e.g., CH₂Cl₂) due to potential nitro group reactivity. Solubility data for analogous compounds (e.g., 5-chloro-2-nitroaniline) suggest 10–20 mg/mL in methanol at 25°C .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved?

  • Methodological Answer : Cross-validate using standardized reference spectra from NIST or CAS databases . For NMR discrepancies, compare with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. IR spectral mismatches (e.g., NO₂ stretching at 1520 cm⁻¹) may arise from hydration; dry samples under vacuum before analysis .

Q. What strategies optimize the cyclopropane ring stability in this compound under varying reaction conditions?

  • Methodological Answer : Cyclopropane rings are sensitive to strong acids/bases. Use buffered conditions (pH 6–8) for reactions involving the nitro group. Steric protection via bulky substituents (e.g., methyl at position 5) reduces ring strain. Monitor degradation by TLC or HPLC, and store compounds at –20°C in amber vials to prevent photolytic cleavage .

Q. How should researchers design experiments to study the nitro group's reactivity in this compound under acidic or basic conditions?

  • Methodological Answer :

  • Acidic Conditions : React with H₂SO₄ (concentrated) to assess nitration/denitration pathways. Monitor by GC-MS for byproducts (e.g., aniline derivatives) .
  • Basic Conditions : Treat with NaOH (1M) to study hydrolysis. Use UV-Vis spectroscopy (λmax ~400 nm for nitroso intermediates) to track kinetics .
  • Control Experiments : Include deuterated analogs (e.g., D₂O) to isolate protonation effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopropyl-5-methyl-2-nitroaniline
Reactant of Route 2
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N-cyclopropyl-5-methyl-2-nitroaniline

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